molecular formula C6H9N3O2S B3305824 N-(pyridin-2-ylmethyl)sulfamide CAS No. 924307-96-0

N-(pyridin-2-ylmethyl)sulfamide

Cat. No.: B3305824
CAS No.: 924307-96-0
M. Wt: 187.22 g/mol
InChI Key: QCNARIWDSHXOBP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(pyridin-2-ylmethyl)sulfamide exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or proteins, thereby influencing their activity and function . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

N-(pyridin-2-ylmethyl)sulfamide, also referred to as 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), is a compound that has garnered attention for its potential therapeutic applications, particularly against various protozoan infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and its potential role in combination therapies.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and induce immune responses. It is known to act against Leishmania donovani, a parasite responsible for visceral leishmaniasis. The compound demonstrates a dual mechanism:

  • Inhibition of Histone Deacetylase (HDAC) : 2NB has been shown to inhibit the activity of Sir2, an HDAC associated with drug resistance in L. donovani. This inhibition can potentially reverse resistance to amphotericin B (AmB), a common treatment for leishmaniasis .
  • Induction of Immune Responses : Treatment with 2NB leads to increased production of Th1 cytokines and nitric oxide (NO) in infected macrophages, enhancing the host's immune response against the parasite .

Antileishmanial Activity

In vitro studies have demonstrated that 2NB exhibits significant activity against both promastigote and amastigote forms of L. donovani. Key findings include:

  • Inhibitory Concentration (IC50) : The IC50 values for 2NB were found to be 38.5 µg/mL for promastigotes and 86.4 µg/mL for amastigotes, indicating effective parasiticidal activity .
  • Toxicity Profile : Importantly, the compound was not toxic to macrophages at concentrations up to 120 µg/mL, suggesting a favorable safety profile .

Combination Therapy with Amphotericin B

The combination of 2NB with AmB has shown enhanced efficacy against AmB-resistant strains of L. donovani. The results indicate that:

  • Synergistic Effects : The combination therapy significantly reduced parasite titers in infected macrophages compared to treatment with AmB alone .
  • Mechanistic Insights : The reduction in Sir2 activity correlates with increased sensitivity to AmB, providing a rationale for using 2NB in combination therapies .

Anticancer Activity

Beyond its antileishmanial properties, this compound derivatives have been explored for their anticancer potential:

  • Cytotoxicity Against Cancer Cells : Studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines, such as metastatic colon cancer cells, with some compounds showing up to 70% cell death compared to standard treatments .

Summary of Research Findings

Study Target Pathogen IC50 (µg/mL) Toxicity Combination Efficacy
Leishmania donovani Promastigotes38.5Non-toxic at 120 µg/mLEnhanced with AmB
Leishmania donovani Amastigotes86.4Non-toxic at 120 µg/mLEnhanced with AmB
Metastatic Colon Cancer CellsNot specifiedVariableHigher potency than standard treatments

Properties

IUPAC Name

2-[(sulfamoylamino)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNARIWDSHXOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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